Desacetyl Desmethyl Lacosamide Desacetyl Desmethyl Lacosamide
Brand Name: Vulcanchem
CAS No.: 175481-39-7
VCID: VC0196007
InChI: InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1
SMILES: C1=CC=C(C=C1)CNC(=O)C(CO)N
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Desacetyl Desmethyl Lacosamide

CAS No.: 175481-39-7

VCID: VC0196007

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desacetyl Desmethyl Lacosamide - 175481-39-7

Description

Desacetyl desmethyl lacosamide is a biochemical compound also known as an inactive O-desmethyl metabolite of lacosamide . Lacosamide, sold under the brand name Vimpat, is an antiseizure drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures . It can be administered orally to pediatric patients (from age 4) or intravenously to adult patients (from age 17) . Lacosamide enhances the slow inactivation of voltage-gated sodium channels, stabilizing neuronal membranes and inhibiting repetitive neuronal firing .

Lacosamide is metabolized by cytochrome P (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19, into a major inactive O-desmethyl metabolite, desacetyl desmethyl lacosamide . Individuals with two nonfunctional CYP2C19 variant alleles have lower concentrations of this inactive metabolite . However, the plasma concentration of active lacosamide remains similar in both poor and normal metabolizers, indicating no clinically relevant differences in pharmacokinetics .

Lacosamide is a functionalized amino acid with the chemical name (R)-2-acetamido-N-benzyl-3-methoxypropionamide . It is highly soluble in water and DMSO . Other antiepileptic drugs (AEDs) that act through voltage-gated sodium channels include carbamazepine and lamotrigine .

CAS No. 175481-39-7
Product Name Desacetyl Desmethyl Lacosamide
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name (2R)-2-amino-N-benzyl-3-hydroxypropanamide
Standard InChI InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1
Standard InChIKey WYCNJBXJCACFCM-SECBINFHSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C(CO)N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C(CO)N
Purity > 95%
Synonyms (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)-propanamide; (R)-2-Amino-3-hydroxy-N-(phenylmethyl)-propanamide; (2R)-2-Amino-N-benzyl-3-hydroxypropanamide; (R)-N-Benzyl-2-amino-3-hydroxypropionamide
PubChem Compound 10655432
Last Modified Apr 15 2024

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